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Compound of Interest

Compound Name: 4-Chloro-1-methoxypentane

CAS No.: 22461-51-4

Cat. No.: B2880926

Get Quote

Executive Summary & Molecular Architecture
In the synthesis of pharmaceutical linkers and alkylated intermediates, 4-Chloro-1-
methoxypentane represents a critical bifunctional scaffold. Its structural elucidation via Proton

Nuclear Magnetic Resonance (

H NMR) requires a nuanced understanding of inductive effects, spin-spin coupling, and the
often-overlooked stereochemical implications of secondary alkyl halides.

This guide provides a rigorous breakdown of the

H NMR spectrum for 4-Chloro-1-methoxypentane (

), synthesizing theoretical chemical shift logic with practical assignment protocols.

Structural Analysis
The molecule consists of a five-carbon chain anchored by a methoxy ether at position 1 and a

secondary chloride at position 4.

Formula:
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Molecular Weight: 136.62 g/mol

Key Feature: Chiral center at C4, rendering the C3 methylene protons diastereotopic.

Methoxy (Ha)
~3.3 ppm

C1-H (Hb)
~3.38 ppm

Ether Link C2-H (Hc)
~1.6-1.8 ppm

C3-H (Hd)
~1.6-1.9 ppm

C4-H (He)
~4.0 ppm

Chiral Vicinity C5-H (Hf)
~1.5 ppm

Click to download full resolution via product page

Figure 1: Proton connectivity and predicted chemical shift environments for 4-Chloro-1-
methoxypentane.

Experimental Protocol (Standardized)
To ensure reproducibility and minimize solvent-solute interactions that distort chemical shifts,

the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6]
Solvent: Deuterated Chloroform (

) (99.8% D) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations may induce

viscosity broadening; low concentrations risk poor signal-to-noise ratio (S/N).

Tube: High-throughput 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Typical 400/500 MHz)
Pulse Sequence: Standard 1D proton (

or equivalent).

Spectral Width: -2 to 14 ppm.

Relaxation Delay (D1):
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1.0 second (ensure complete relaxation of methyl protons).

Scans (NS): 16 (sufficient for >10mg sample).

Temperature: 298 K (

).

Spectral Assignment & Interpretation
The spectrum is defined by two distinct deshielded regions (ether and chloride) and a shielded

alkyl region. The following assignments are based on standard substituent chemical shift

increments (Shoolery’s rules) and empirical data for chloro-ethers.

Quantitative Data Table
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.

Detailed Analysis
The Deshielded Region (3.0 – 4.5 ppm)
This region confirms the bifunctional nature of the molecule.

The Chloride Methine (

): Found furthest downfield (~4.0 ppm). The electronegativity of Chlorine pulls electron
density, deshielding this proton. It appears as a sextet (splitting by 3 methyl protons + 2
methylene protons = 5 neighbors

n+1 = 6 peaks), assuming

values are similar.

The Ether Methylene (

): Found at ~3.4 ppm. Oxygen is electronegative but slightly less deshielding in this aliphatic
chain context than the secondary chloride methine. It appears as a clear triplet.

The Methoxy Singlet (

): A sharp, tall singlet at ~3.3 ppm. This is the diagnostic peak for the methyl ether.

The Shielded Region (1.0 – 2.0 ppm)
The Methyl Doublet (

): At ~1.5 ppm, the terminal methyl group is split only by the single proton at C4, resulting in
a doublet. This is a crucial checkpoint; if this appears as a triplet, your chain is likely linear
(n-pentyl) rather than branched/substituted at the penultimate carbon.

The Methylene Envelope (

): The protons at C2 and C3 often overlap. C3 is closer to the chloride and may appear
slightly downfield of C2, but in lower field instruments (300 MHz), this appears as a broad
multiplet.
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Advanced Structural Nuances: Chirality &
Diastereotopicity
Expert Insight: The carbon at position 4 (C4) is a chiral center. Because C4 is chiral, the two

protons on the adjacent C3 carbon are diastereotopic. They are not chemically equivalent (

).

In Low Field NMR (300 MHz): These protons likely average out or overlap heavily with C2

protons, appearing as a "blob."

In High Field NMR (>500 MHz): You may observe complex splitting for C3 protons (ABX or

ABXY system) rather than a simple quintet. They will exhibit geminal coupling to each other

and vicinal coupling to C2 and C4.

Why this matters: If you observe "extra" peaks or broadening in the 1.6–1.9 ppm region, it is

likely not an impurity, but the diastereotopic nature of the C3 protons.

Validation Workflow
To confirm the structure and rule out isomers (e.g., 5-chloro-1-methoxypentane), use the

following logic flow.
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Acquire 1H Spectrum

Check ~1.5 ppm region

Is it a Doublet?

STOP: Linear Isomer
(5-Chloro...)

No (Triplet)

Proceed: 4-Chloro isomer confirmed

Yes (Doublet)

Check ~4.0 ppm

Integration = 1H?

Run COSY 2D NMR

Yes

Crosspeak Validation:
1.5(d) <-> 4.0(m)
3.4(t) <-> 1.7(m)
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Figure 2: Step-by-step structural validation workflow.
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Confirmation via 2D NMR (COSY)
If the 1D spectrum is ambiguous due to overlap in the 1.6–1.9 ppm region, a COSY

(Correlation Spectroscopy) experiment is definitive:

Correlation A: The Methyl doublet (1.5 ppm) must show a cross-peak only with the Methine

multiplet (4.0 ppm).

Correlation B: The Ether triplet (3.4 ppm) must show a cross-peak with the C2 methylene

protons (~1.7 ppm).

References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift
increments and coupling constants).

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral

Database for Organic Compounds (SDBS). [Link] (Source for comparative chloro-alkane and

ether spectral data).

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory

Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic

Chemist. Organometallics, 29(9), 2176-2179. [Link] (Essential for identifying solvent

impurities in synthesis).

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules in substituted
alkanes).

To cite this document: BenchChem. [Comprehensive Structural Elucidation: 4-Chloro-1-
methoxypentane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2880926/docs#comprehensive-structural-elucidation-
4-chloro-1-methoxypentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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